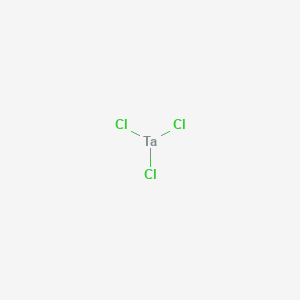
Tantalum chloride (TaCl3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tantalum chloride (TaCl3) is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and other polar solvents. TaCl3 is an important precursor for the synthesis of tantalum compounds, which have various applications in materials science, catalysis, and electronics.
Aplicaciones Científicas De Investigación
Tantalum chloride (TaCl3) is used in a variety of scientific research applications. It is a precursor for the synthesis of tantalum oxide (Ta2O5), which is used in the production of capacitors, high-refractive-index glass, and other optical materials. Tantalum chloride (TaCl3) is also used as a catalyst in organic synthesis reactions, such as Friedel-Crafts acylation and alkylation reactions. In addition, Tantalum chloride (TaCl3) is used in the synthesis of nanomaterials, such as nanowires and nanoparticles.
Mecanismo De Acción
The mechanism of action of Tantalum chloride (TaCl3) is not well understood. It is believed to act as a Lewis acid, which can coordinate with electron-rich substrates and activate them for further reactions. Tantalum chloride (TaCl3) can also act as a source of chlorine atoms, which can participate in substitution reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information on the biochemical and physiological effects of Tantalum chloride (TaCl3). However, it is known to be toxic and can cause skin and eye irritation. Inhalation of Tantalum chloride (TaCl3) can cause respiratory irritation and lung damage. Ingestion of Tantalum chloride (TaCl3) can cause gastrointestinal irritation and damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tantalum chloride (TaCl3) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also a versatile precursor for the synthesis of various tantalum compounds. However, Tantalum chloride (TaCl3) is highly reactive and can be hazardous to handle. It requires careful handling and storage to prevent exposure to moisture and air.
Direcciones Futuras
There are several future directions for the use of Tantalum chloride (TaCl3) in scientific research. One area of interest is the synthesis of novel tantalum-based materials with unique optical, electronic, and catalytic properties. Another area of interest is the use of Tantalum chloride (TaCl3) in the synthesis of nanomaterials with controlled size, shape, and composition. Tantalum chloride (TaCl3) can also be used in the development of new organic synthesis reactions and catalysts. Finally, there is a need for further research on the toxicity and environmental impact of Tantalum chloride (TaCl3) and its derivatives.
Métodos De Síntesis
Tantalum chloride (TaCl3) can be synthesized by reacting tantalum metal with chlorine gas at high temperatures. The reaction proceeds as follows:
Ta + 3Cl2 → Tantalum chloride (TaCl3)
The reaction is exothermic and produces a lot of heat. The product is then purified by sublimation or recrystallization.
Propiedades
Número CAS |
13569-67-0 |
|---|---|
Nombre del producto |
Tantalum chloride (TaCl3) |
Fórmula molecular |
Cl3Ta |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
trichlorotantalum |
InChI |
InChI=1S/3ClH.Ta/h3*1H;/q;;;+3/p-3 |
Clave InChI |
UDKRLEXYBPHRQF-UHFFFAOYSA-K |
SMILES |
Cl[Ta](Cl)Cl |
SMILES canónico |
Cl[Ta](Cl)Cl |
Otros números CAS |
13569-67-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



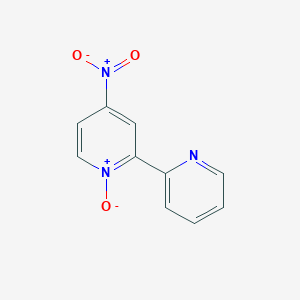
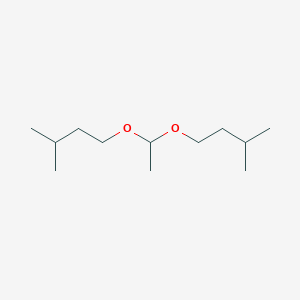

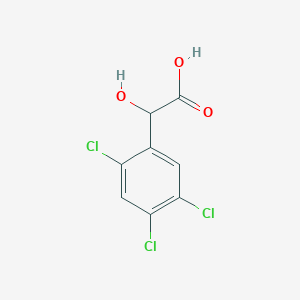
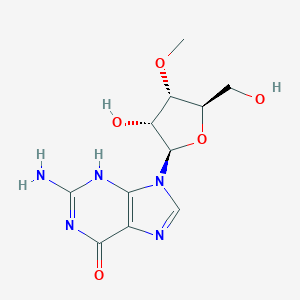
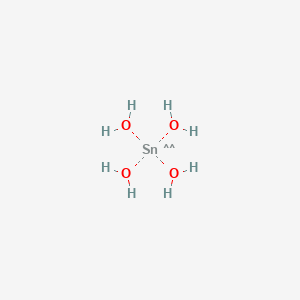
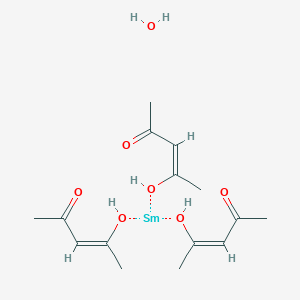
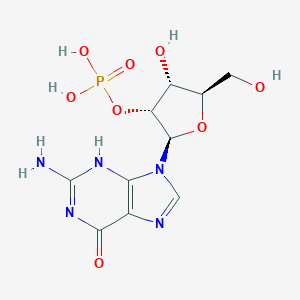
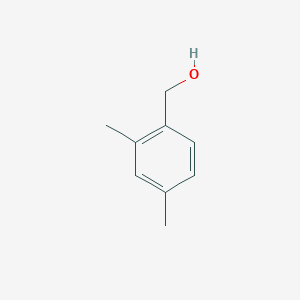
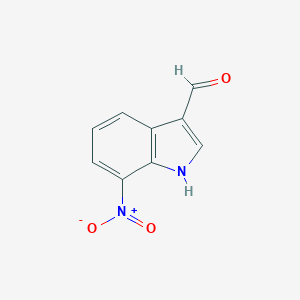

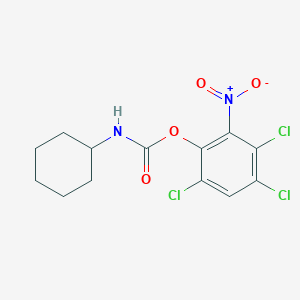
![[2-[(6S,8S,9S,10R,13S,14S,17R)-6-chloro-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B88207.png)
